N-Hydroxy-2-phenylacetamide
Overview
Description
Phenylacetohydroxamic acid is a hydroxamic acid derivative characterized by the presence of a phenyl group attached to the acetohydroxamic acid structure. Hydroxamic acids are known for their ability to chelate metal ions and inhibit various enzymes, making them valuable in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylacetohydroxamic acid can be synthesized through the reaction of phenylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve phenylacetic acid in a suitable solvent like ethanol.
- Add hydroxylamine hydrochloride and sodium hydroxide to the solution.
- Stir the mixture at room temperature for several hours.
- Acidify the reaction mixture to precipitate the product.
- Filter and purify the product by recrystallization .
Industrial Production Methods: Industrial production of phenylacetohydroxamic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Phenylacetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it to amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxamic acid moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydroxamic acids
Scientific Research Applications
Phenylacetohydroxamic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Acts as an inhibitor of urease and other metalloenzymes, making it useful in studying enzyme mechanisms.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit histone deacetylases.
Industry: Employed in the extraction and separation of metal ions from solutions
Mechanism of Action
Phenylacetohydroxamic acid exerts its effects primarily through chelation of metal ions and inhibition of metalloenzymes. The hydroxamic acid moiety binds to the metal ion, forming a stable complex that inhibits the enzyme’s activity. This mechanism is particularly effective against urease and histone deacetylases, leading to potential therapeutic applications .
Comparison with Similar Compounds
Benzohydroxamic Acid: Similar structure but with a benzene ring instead of a phenylacetyl group.
Acetohydroxamic Acid: Lacks the phenyl group, making it less hydrophobic.
Naphthylacetohydroxamic Acid: Contains a naphthyl group, providing different steric and electronic properties
Uniqueness: Phenylacetohydroxamic acid is unique due to its phenylacetyl group, which enhances its hydrophobicity and ability to interact with hydrophobic pockets in enzymes. This structural feature contributes to its higher potency and selectivity compared to other hydroxamic acids .
Properties
IUPAC Name |
N-hydroxy-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(9-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOQLQZHRCEVOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277490 | |
Record name | N-HYDROXY-2-PHENYLACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5330-97-2 | |
Record name | N-HYDROXY-2-PHENYLACETAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-HYDROXY-2-PHENYLACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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